An In-Depth Technical Guide to (S)-tert-Butyl 2-amino-3-phenylpropanoate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (S)-tert-Butyl 2-amino-3-phenylpropanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl 2-amino-3-phenylpropanoate, also known as L-Phenylalanine tert-butyl ester, is a pivotal chiral building block in modern organic and medicinal chemistry. As a protected derivative of the essential amino acid L-phenylalanine, its strategic application facilitates the synthesis of complex peptides and pharmacologically active molecules. The presence of the tert-butyl ester group provides a steric shield for the carboxylic acid functionality, enabling selective reactions at the amino group and preventing undesirable side reactions. This guide offers a comprehensive overview of the chemical properties, synthesis, and diverse applications of this versatile compound, providing insights for its effective utilization in research and development.
Physicochemical Properties
The properties of (S)-tert-Butyl 2-amino-3-phenylpropanoate can be considered for both its free base form and its more commonly available hydrochloride salt.
| Property | (S)-tert-Butyl 2-amino-3-phenylpropanoate (Free Base) | L-Phenylalanine tert-butyl ester hydrochloride |
| Molecular Formula | C₁₃H₁₉NO₂ | C₁₃H₁₉NO₂·HCl |
| Molecular Weight | 221.30 g/mol | 257.76 g/mol |
| CAS Number | 16874-17-2 | 15100-75-1[1] |
| Appearance | Predicted: Solid | White crystalline powder |
| Melting Point | Not widely reported | ~235 °C |
| Boiling Point | 140 °C at 3 Torr (predicted) | Not applicable |
| Optical Rotation | Not widely reported | [α]₂₀/D +47.0±1°, c = 2% in ethanol |
| Solubility | Generally soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Soluble in alcohols (methanol, ethanol). |
Note: Some physical properties of the free base, such as boiling point, are based on predicted data. The hydrochloride salt is the more common commercially available form due to its enhanced stability and ease of handling.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of (S)-tert-Butyl 2-amino-3-phenylpropanoate is crucial for reaction monitoring and quality control.
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.
-
Aromatic Protons (C₆H₅): Typically observed as a multiplet in the range of δ 7.20-7.40 ppm.
-
α-Proton (CH-NH₂): A characteristic multiplet around δ 3.60-3.80 ppm.
-
β-Protons (CH₂-Ph): Two diastereotopic protons that appear as a multiplet or two distinct signals (doublet of doublets) in the range of δ 2.80-3.20 ppm.
-
tert-Butyl Protons ((CH₃)₃C): A sharp singlet integrating to nine protons, typically found around δ 1.40-1.50 ppm.
-
Amine Protons (NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 173-175 ppm.
-
Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 126-138 ppm.
-
Quaternary tert-Butyl Carbon (C(CH₃)₃): A signal around δ 80-82 ppm.
-
α-Carbon (CH-NH₂): A signal in the range of δ 55-57 ppm.
-
β-Carbon (CH₂-Ph): A signal around δ 40-42 ppm.
-
tert-Butyl Methyl Carbons ((CH₃)₃C): A signal around δ 28 ppm.
FT-IR Spectroscopy (Fourier-Transform Infrared)
The FT-IR spectrum is useful for identifying key functional groups.
-
N-H Stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.
-
C-H Stretching (aromatic and aliphatic): Signals just above and below 3000 cm⁻¹.
-
C=O Stretching (ester): A strong, sharp absorption band around 1730-1740 cm⁻¹.
-
C=C Stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretching (ester): A signal in the 1150-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at m/z 222.15.
Synthesis
The synthesis of (S)-tert-Butyl 2-amino-3-phenylpropanoate is most commonly achieved through the direct esterification of L-phenylalanine. While older methods often employed hazardous reagents like perchloric acid, a safer and more efficient protocol utilizing bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been developed.[2][3][4][5][6]
Experimental Protocol: Synthesis of (S)-tert-Butyl 2-amino-3-phenylpropanoate Free Base
This protocol is based on the method described by Ogasa et al., which offers high yields and avoids the use of hazardous perchloric acid.[2][3][4][5]
Materials:
-
L-Phenylalanine
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
tert-Butyl acetate (t-BuOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
To a suspension of L-phenylalanine (1.0 equiv) in tert-butyl acetate, add bis(trifluoromethanesulfonyl)imide (1.1 equiv) at room temperature.
-
Stir the mixture at the designated temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure (S)-tert-Butyl 2-amino-3-phenylpropanoate.
Causality Behind Experimental Choices:
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH): This reagent serves a dual purpose. It acts as a strong Brønsted acid to catalyze the esterification and also forms a salt with the amino group of L-phenylalanine, which increases its solubility in the organic solvent (tert-butyl acetate).[2][5][6]
-
tert-Butyl acetate (t-BuOAc): This serves as both the solvent and the tert-butylating agent, simplifying the reaction setup.[2][5][6]
-
Aqueous Bicarbonate Quench: The basic wash neutralizes the acidic catalyst and any remaining unreacted starting material, facilitating the isolation of the free base product.
Caption: Workflow for the synthesis of (S)-tert-Butyl 2-amino-3-phenylpropanoate.
Reactivity and Stability
The chemical behavior of (S)-tert-Butyl 2-amino-3-phenylpropanoate is dominated by the reactivity of the primary amine and the stability of the tert-butyl ester.
Amine Group Reactivity
The primary amine is nucleophilic and readily participates in standard amine reactions such as:
-
N-acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-alkylation: Reaction with alkyl halides.
-
Schiff base formation: Condensation with aldehydes and ketones.
Tert-Butyl Ester Stability and Deprotection
The tert-butyl ester is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, which is a key feature for its use in synthesis.
Deprotection Mechanism:
The deprotection proceeds via an E1-type elimination mechanism initiated by protonation of the ester oxygen. The resulting carbocation is stabilized by the tertiary structure and readily eliminates isobutylene.
Caption: Acid-catalyzed deprotection of the tert-butyl ester.
Common Deprotection Reagents:
-
Trifluoroacetic acid (TFA): A common reagent for tert-butyl deprotection, often used neat or in a solvent like dichloromethane (DCM).
-
Hydrochloric acid (HCl) in an organic solvent: A solution of HCl in dioxane or ethyl acetate is also effective.
Chemoselectivity:
It is possible to selectively deprotect either the N-Boc group or the tert-butyl ester in molecules containing both, by careful choice of reagents and conditions. For example, milder acidic conditions can selectively remove the N-Boc group while leaving the tert-butyl ester intact.
Applications in Drug Development and Peptide Synthesis
The unique properties of (S)-tert-Butyl 2-amino-3-phenylpropanoate make it an invaluable tool in the synthesis of pharmaceuticals and peptides.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the tert-butyl ester is a common protecting group for the C-terminus of the first amino acid or for the side chains of aspartic and glutamic acid. Its stability to the basic conditions used for Fmoc deprotection and its facile removal during the final acid cleavage step make it an ideal choice.
Chiral Building Block in Medicinal Chemistry
(S)-tert-Butyl 2-amino-3-phenylpropanoate serves as a key chiral starting material for the synthesis of a variety of complex molecules. The phenylalanine scaffold is a common motif in many biologically active compounds.
Example: Synthesis of Selective Estrogen Receptor Modulators (SERMs)
While a detailed synthetic scheme is proprietary to pharmaceutical manufacturers, (S)-tert-Butyl 2-amino-3-phenylpropanoate and its derivatives are known to be used in the synthesis of SERMs like Ospemifene. Ospemifene is used for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. The synthesis of such molecules often involves the coupling of the phenylalanine derivative with other aromatic moieties to construct the final drug scaffold.
Safety and Handling
(S)-tert-Butyl 2-amino-3-phenylpropanoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed handling and storage information. The hydrochloride salt is generally more stable and less prone to degradation than the free base.
Conclusion
(S)-tert-Butyl 2-amino-3-phenylpropanoate is a versatile and valuable compound for chemists in both academic and industrial settings. Its well-defined chemical properties, coupled with its role as a key chiral building block, ensure its continued importance in the development of new therapeutics and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for its effective application in the laboratory.
References
-
J&K Scientific LLC. (n.d.). L-Phenylalanine tert-butyl ester hydrochloride | 15100-75-1. [Link]
-
Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Synfacts. [Link]
-
Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1988). Di-tert-butyl dicarbonate. Organic Syntheses, Coll. Vol. VI, 418. [Link]
-
Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]
-
Royal Society of Chemistry. (2009). Supplementary Information for Synthesis of Quaternary α-Amino Acid Derivatives. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. [Link]
-
PubChem. (n.d.). L-Phenylalanine, 1,1-dimethylethyl ester, hydrochloride (1:1). [Link]
-
PubChem. (n.d.). tert-Butyl 2-amino-2-methyl-3-phenylpropanoate. [Link]
- Google Patents. (n.d.).
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of a new dipeptide analogue from L-phenylalanine and ethylenediamine. [Link]
-
ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions. [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information for A mild and efficient method for the synthesis of N-substituted amino esters. [Link]
-
PubChem. (n.d.). Tert-butyl 2-amino-2-methylpropanoate hydrochloride. [Link]
-
PubChem. (n.d.). tert-butyl (3R)-3-amino-3-phenylpropanoate. [Link]
-
PubChem. (n.d.). tert-Butyl 3-aminopropanoate. [Link]
-
NIST WebBook. (n.d.). 2-Amino-3-phenylpropionic acid, ethyl ester. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
